

N-Methoxy-N-methyldecanamide: Solubility Profile & Technical Handling Guide[1]

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Compound of Interest

Compound Name: *N-methoxy-N-methyldecanamide*

Cat. No.: B8558636

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Executive Summary

N-Methoxy-N-methyldecanamide (also known as the Weinreb amide of decanoic acid) is a pivotal intermediate in organic synthesis, specifically designed for the controlled preparation of ketones.[1][2] Unlike standard amides or esters, this molecule possesses a unique physicochemical profile driven by the "Weinreb moiety" (N-methoxy-N-methyl) which prevents over-addition of nucleophiles.[1][2]

This guide provides a definitive technical analysis of its solubility across the organic solvent spectrum.[3] For researchers and process chemists, understanding this profile is critical for optimizing reaction conditions (typically anhydrous nucleophilic additions) and downstream purification (liquid-liquid extraction).[2]

Key Takeaway: The molecule exhibits a lipophilic-dominant solubility profile.[1] It is highly soluble in non-polar and polar aprotic organic solvents (DCM, THF, EtOAc) but effectively insoluble in water, a property that dictates its standard workup protocols.[2]

Physicochemical Characterization

Before addressing solubility, the structural determinants of the molecule must be understood.[2] [3] The molecule consists of two competing domains: the lipophilic decanoyl tail and the polar Weinreb amide head.

Property	Value / Description
IUPAC Name	N-Methoxy-N-methyldecanamide
Molecular Formula	C ₁₂ H ₂₅ NO ₂
Molecular Weight	215.33 g/mol
Physical State	Colorless to pale yellow liquid/oil (at 25°C)
Predicted LogP	~3.2 (Lipophilic)
Key Functional Group	Weinreb Amide (N-OMe, N-Me)

Structural Analysis[2]

- The Decanoyl Tail (C₉ Alkyl): This long hydrocarbon chain drives the molecule's high affinity for non-polar and moderately polar organic solvents.[2] It is the primary reason for water insolubility.[1]
- The Weinreb Head (N-OMe, N-Me): While polar, this group lacks hydrogen bond donors (N-H), preventing strong interaction with water while maintaining solubility in polar aprotic solvents like THF and DCM.[2]

Solubility Profile

The following matrix details the solubility behavior of **N-methoxy-N-methyldecanamide**. Data is synthesized from standard homologous series behavior and experimental workup protocols. [1]

Solvent Compatibility Matrix[2]

Solvent Class	Representative Solvents	Solubility Status	Technical Context
Polar Aprotic	DCM, THF, EtOAc	Excellent	Preferred Reaction Media. THF is the standard solvent for Grignard/Lithium additions due to its ability to coordinate with metal cations.[1] [2]
Non-Polar	Hexanes, Toluene, Et ₂ O	Good to Excellent	Extraction & Purification. Toluene is often used for azeotropic drying; Hexanes are used in silica chromatography eluents.[2]
Polar Protic	Methanol, Ethanol	Good	Soluble, but rarely used as reaction solvents due to incompatibility with organometallic reagents.[2]
Aqueous	Water, Brine, Buffers	Insoluble	Workup Phase. The molecule partitions almost exclusively into the organic layer during extraction.[2]

The "Amphiphilic Balance" Mechanism

The solubility logic follows the "Like Dissolves Like" principle, but with a specific nuance for Weinreb amides:

- **Lipophilic Dominance:** The 9-carbon alkyl chain disrupts the hydrogen-bonding network of water, making the entropic cost of solvation in water too high.[1][2]
- **Dipole-Dipole Interactions:** In solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc), the dipole of the amide carbonyl and the methoxy group interacts favorably with the solvent dipoles, ensuring complete miscibility.[2]

Experimental Protocols

Protocol: Solubility-Based Purification (Extraction)

Context: Isolating **N-methoxy-N-methyldecanamide** from a crude reaction mixture (e.g., formed from Decanoic acid + N,O-dimethylhydroxylamine).[1][2]

Principle: Utilization of the molecule's water insolubility to remove polar impurities (unreacted amine salts, coupling reagents).[2]

- **Quench:** Dilute the crude reaction mixture with 1.0 M HCl (aqueous).
 - **Why:** This solubilizes unreacted amine/coupling byproducts into the aqueous phase.
- **Partition:** Add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
- **Separation:** Agitate and allow layers to separate.[1]
 - **Observation:** The product resides in the Organic (Top/Bottom) layer (depending on solvent density).[2]
- **Wash:** Wash the organic layer with Saturated NaHCO_3 followed by Brine.[1]
- **Dry & Concentrate:** Dry over anhydrous MgSO_4 , filter, and concentrate in vacuo.
 - **Result:** The pure Weinreb amide is obtained as an oil.

Protocol: Anhydrous Solubilization for Nucleophilic Addition

Context: Preparing the substrate for reaction with a Grignard reagent (e.g., MeMgBr).[2]

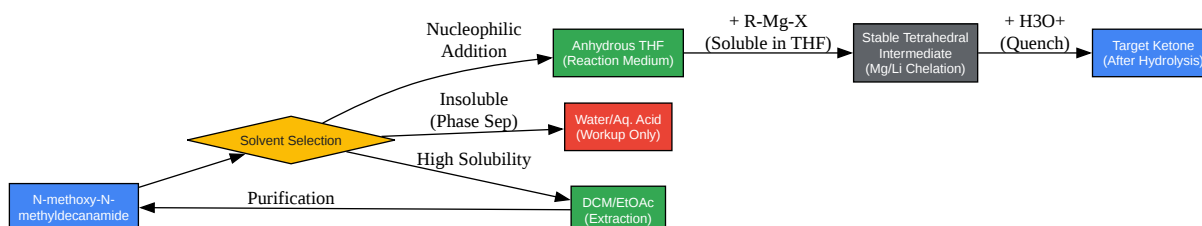
- Vessel Prep: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
- Solvent Choice: Use anhydrous THF (Tetrahydrofuran) or Et₂O (Diethyl Ether).
 - Critical: Do not use alcohols or wet solvents.[1]
- Dissolution: Add **N-methoxy-N-methyldecanamide** via syringe. Add THF to achieve a concentration of 0.2 M to 0.5 M.
 - Note: The compound should dissolve instantly to form a clear, colorless solution.

Functional Application: The Weinreb Chelation Model[2]

The solubility of this molecule in coordinating solvents like THF is functionally critical. It allows the formation of a stable 5-membered chelate intermediate upon reaction with organometallics. [1] This intermediate is soluble in the reaction medium but prevents the "over-addition" that typically plagues ester-to-ketone conversions.[1][2]

Visualization: Solubility & Reactivity Workflow

The following diagram illustrates the decision process for solvent selection and the mechanistic pathway enabled by THF solubility.



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Caption: Workflow depicting solvent roles: THF facilitates the chelation mechanism, while water insolubility is exploited for purification.[2]

References

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